molecular formula C15H14Na2O8S2 B13866155 Bisphenol A Bissulfate-d6 Disodium Salt

Bisphenol A Bissulfate-d6 Disodium Salt

Cat. No.: B13866155
M. Wt: 438.4 g/mol
InChI Key: OAPPROYXVPMBRW-ADBWCSELSA-L
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Description

Bisphenol A Bissulfate-d6 Disodium Salt is a stable isotope-labeled compound used primarily as a reference standard in various scientific analyses. It is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in isotopic labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A Bissulfate-d6 Disodium Salt involves the sulfonation of Bisphenol A with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction conditions typically include controlled temperatures and pH levels to ensure the selective sulfonation and incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfuric acid and sodium hydroxide, with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bisphenol A Bissulfate-d6 Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups back to hydroxyl groups.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, hydroxylated compounds, and substituted Bisphenol A derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Bisphenol A Bissulfate-d6 Disodium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of Bisphenol A and its metabolites in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisphenol A in the human body.

    Industry: Applied in environmental analysis to monitor the presence and degradation of Bisphenol A in various environmental samples.

Mechanism of Action

The mechanism of action of Bisphenol A Bissulfate-d6 Disodium Salt is primarily related to its role as a reference standard in analytical studies. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to track its behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved include the binding of the compound to specific receptors and enzymes, facilitating the study of Bisphenol A’s effects and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A Bissulfate Disodium Salt: Similar in structure but without deuterium labeling.

    Bisphenol A: The parent compound used in the production of polycarbonate plastics and epoxy resins.

    Bisphenol S: An analog of Bisphenol A with a sulfonate group instead of a hydroxyl group.

Uniqueness

Bisphenol A Bissulfate-d6 Disodium Salt is unique due to its stable isotope labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in various research applications, making it a valuable tool in scientific investigations.

Properties

Molecular Formula

C15H14Na2O8S2

Molecular Weight

438.4 g/mol

IUPAC Name

disodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate

InChI

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2/i1D3,2D3;;

InChI Key

OAPPROYXVPMBRW-ADBWCSELSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OS(=O)(=O)[O-])(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+].[Na+]

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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